
1-(fluoromethoxy)-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Fluoromethoxy)-3-iodobenzene (FMBI) is an organofluorine compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. FMBI is a versatile molecule that can be used in a variety of ways, including as a reagent for synthesis, as a biochemical probe to study biological systems, and as a therapeutic agent.
科学的研究の応用
1-(fluoromethoxy)-3-iodobenzene is a versatile molecule that can be used in a variety of scientific research applications. It can be used as a reagent for the synthesis of other compounds, as a biochemical probe to study biological systems, and as a therapeutic agent. This compound has been used to study the effects of various drugs on the body, to study the effects of environmental chemicals on cells, and to study the effects of various hormones on the body. This compound has also been used as a fluorescent probe to study the structure and function of proteins, as a fluorescent marker to study the localization of proteins, and as a fluorescent reporter to study gene expression.
作用機序
The mechanism of action of 1-(fluoromethoxy)-3-iodobenzene is not yet fully understood. However, it is believed to interact with proteins and other molecules in the body in a variety of ways, such as by binding to proteins, forming complexes with proteins, and altering the structure of proteins. In addition, this compound has been shown to interact with other molecules, such as hormones, drugs, and environmental chemicals, in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have a wide range of effects on the body, including affecting the activity of enzymes, altering the expression of genes, and affecting the transport of molecules across cell membranes. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
実験室実験の利点と制限
The advantages of using 1-(fluoromethoxy)-3-iodobenzene in laboratory experiments include its low cost, its versatility, and its ability to interact with proteins and other molecules. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can degrade over time. In addition, this compound can be toxic to cells, so it should be used with caution.
将来の方向性
Future research on 1-(fluoromethoxy)-3-iodobenzene could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and studying its effects on other molecules, such as hormones and environmental chemicals. In addition, further research could focus on developing more efficient and cost-effective synthesis methods for this compound and on exploring its potential applications in the fields of biochemistry, medicine, and other fields. Finally, further research could focus on developing new fluorescent probes and markers based on this compound to study the structure and function of proteins and other molecules.
合成法
The synthesis of 1-(fluoromethoxy)-3-iodobenzene begins with the reaction of 1-fluoro-3-iodobenzene and methoxyamine hydrochloride in aqueous acetonitrile. This reaction yields the intermediate this compound. The intermediate can then be reacted with potassium carbonate in aqueous acetonitrile to yield the desired product, this compound. This synthesis method is simple, efficient, and cost-effective.
特性
IUPAC Name |
1-(fluoromethoxy)-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOZFBQFDOKRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



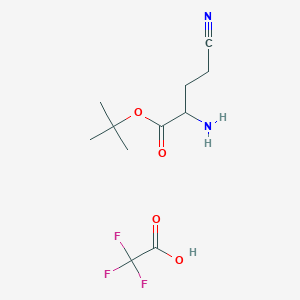
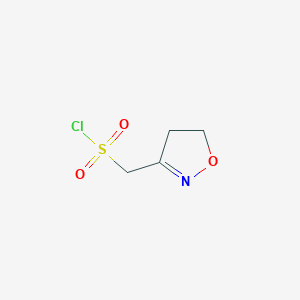
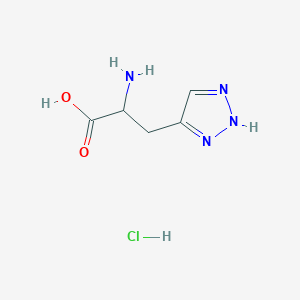
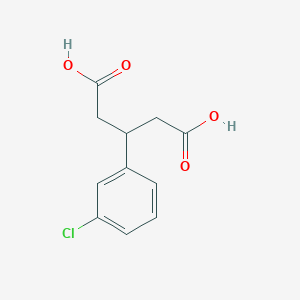
![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

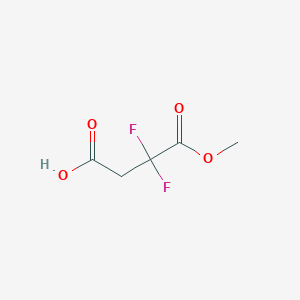
![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)
